molecular formula C22H26N4O B2898123 4-[(3,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251601-21-4

4-[(3,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2898123
CAS No.: 1251601-21-4
M. Wt: 362.477
InChI Key: BTEYHCQBXDJBIB-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a naphthyridine-based carboxamide derivative characterized by a 1,8-naphthyridine core. Key structural features include:

  • N,N-diethyl substitution on the carboxamide moiety at position 3, enhancing lipophilicity and metabolic stability.
  • A methyl group at position 7, which may influence steric and electronic properties.

Properties

IUPAC Name

4-(3,5-dimethylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-6-26(7-2)22(27)19-13-23-21-18(9-8-16(5)24-21)20(19)25-17-11-14(3)10-15(4)12-17/h8-13H,6-7H2,1-5H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEYHCQBXDJBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC(=C3)C)C)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using diethylamine and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding naphthyridine N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

4-[(3,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Below is a comparative analysis of structurally related naphthyridine carboxamides:

Compound Name Core Structure Substituents Biological Activity Key Findings Reference
Target Compound 1,8-naphthyridine 4-[(3,5-dimethylphenyl)amino], 7-methyl, N,N-diethyl carboxamide Not specified Hypothesized enhanced lipophilicity -
Compound 67 (N3-adamantyl analog) 1,5-naphthyridine N3-(3,5-dimethyladamantyl), 1-pentyl, 4-oxo Not reported 25% synthesis yield; bulky adamantyl
7-Chloro-6-fluoro derivative () 1,8-naphthyridine 7-chloro, 6-fluoro, 1-propynyl, complex carboxamide side chain Anti-inflammatory, anticancer In vitro anticancer activity

Key Observations

Core Structure Variations :

  • The target compound’s 1,8-naphthyridine core differs from Compound 67’s 1,5-naphthyridine isomer, which may alter electronic properties and binding affinity .
  • The 4-oxo group in Compound 67 introduces polarity, contrasting with the target’s carboxamide functionality .

Substituent Impact: Halogenation: The 7-chloro and 6-fluoro substituents in ’s compound are associated with enhanced anticancer activity, suggesting halogenation may improve target engagement . Bulky Groups: Compound 67’s adamantyl group introduces steric hindrance, which could limit membrane permeability compared to the target’s 3,5-dimethylphenyl group . Carboxamide Modifications: The N,N-diethyl substitution in the target compound likely increases lipophilicity versus the propynyl and complex side chains in ’s derivative, affecting pharmacokinetics .

No data is provided for the target compound.

Therapeutic Implications

  • Anti-inflammatory Potential: highlights a naphthyridine carboxamide with anti-inflammatory activity, suggesting the target compound’s diethylcarboxamide may similarly modulate inflammatory pathways .
  • Anticancer Activity : Halogenation and side-chain complexity in ’s derivative correlate with anticancer effects, implying the target compound may require structural optimization for similar efficacy .

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